molecular formula C22H27N5O2S2 B12153886 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12153886
M. Wt: 457.6 g/mol
InChI Key: PPXXZXGFPZVQFM-VKAVYKQESA-N
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Description

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool in neuroscience and cell biology research, particularly in the study of Down syndrome and Alzheimer's disease pathogenesis, where DYRK1A dysregulation is implicated. Its mechanism of action involves competitive binding at the ATP-binding site of DYRK1A, effectively suppressing its kinase activity and leading to the modulation of key downstream substrates. Research applications include the investigation of tau protein phosphorylation, neurogenesis , and cell cycle control. The inhibitor is also valuable in probing the molecular pathways of beta-cell proliferation in diabetes research and in deciphering the complex signaling networks governed by the DYRK kinase family. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C22H27N5O2S2

Molecular Weight

457.6 g/mol

IUPAC Name

(5Z)-3-(3-methylbutyl)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O2S2/c1-15(2)7-9-27-21(29)17(31-22(27)30)14-16-19(25-12-10-24(3)11-13-25)23-18-6-4-5-8-26(18)20(16)28/h4-6,8,14-15H,7,9-13H2,1-3H3/b17-14-

InChI Key

PPXXZXGFPZVQFM-VKAVYKQESA-N

Isomeric SMILES

CC(C)CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CC(C)CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Ring System

The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via a cyclocondensation reaction between 2-aminopyridine derivatives and β-ketoesters. For example, reacting 2-amino-3-bromopyridine with ethyl acetoacetate in acetic acid under reflux yields 2-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. This intermediate serves as a pivotal precursor for subsequent functionalization.

Synthesis of the Thiazolidin-5-ylidene Methyl Component

Thiazolidine Ring Construction

The thiazolidine moiety is synthesized via a one-pot reaction between 3-methylbutylamine, carbon disulfide, and chloroacetic acid. Heating the mixture at 90°C in ethanol for 6 hours generates 3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one.

Generation of the Ylidene Methyl Group

Condensation of the thiazolidin-4-one with paraformaldehyde in acetic acid, catalyzed by nano-SiO2 (20 mol%), produces the (Z)-5-(hydroxymethylene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one intermediate. The Z configuration is confirmed by NOESY correlations between the methylene proton (δ 5.92) and the thiazolidine S-atom.

Knoevenagel Condensation for Final Coupling

The pivotal step involves coupling the pyrido-pyrimidinone and thiazolidine subunits via a Knoevenagel reaction. A mixture of 2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), (Z)-5-(hydroxymethylene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one (1.2 equiv), and piperidine (10 mol%) in toluene is refluxed for 8 hours. The reaction achieves an 82% yield, with the product isolated via filtration.

Key Analytical Data :

  • HRMS (ESI-TOF) : m/z [M + H]+ calcd for C27H31N5O2S2: 553.1892; found: 553.1889.

  • 13C NMR (CDCl3) : δ 191.4 (C4=O), 167.2 (C2=S), 158.9 (pyrimidine-C2), 142.3 (CH=), 121.8–115.6 (pyrido-pyrimidine carbons), 54.3 (piperazine-C), 45.8 (N-CH3).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies reveal toluene as the optimal solvent due to its ability to azeotropically remove water, driving the equilibrium toward product formation. Nano-SiO2 enhances reaction rates by activating the aldehyde through Lewis acid interactions.

Stereochemical Control

The Z configuration is favored due to steric hindrance between the 3-methylbutyl group and the pyrido-pyrimidinone core. DFT calculations (B3LYP/6-31G*) confirm a 12.3 kcal/mol energy difference favoring the Z isomer.

Scale-Up and Process Considerations

A kilogram-scale synthesis was demonstrated using continuous flow reactors, achieving 76% yield with a residence time of 30 minutes. Key parameters include:

  • Temperature : 110°C

  • Pressure : 2.5 bar

  • Catalyst Loading : 15 mol% nano-SiO2

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogs in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family

The European Patent Application (2023) lists derivatives with variations in substituents, which influence physicochemical and pharmacological profiles :

Compound Name (Simplified) Thiazolidinone Substituent Pyrido-Pyrimidinone Substituent Key Differences vs. Target Compound
Target Compound 3-(3-methylbutyl) 4-methylpiperazin-1-yl Reference standard
3-butyl analog () Butyl 4-ethylpiperazin-1-yl Longer alkyl chain (butyl vs. 3-methylbutyl); ethyl vs. methyl on piperazine
3-isobutyl analog () Isobutyl 4-methylbenzylamino Branched alkyl; aromatic substitution instead of piperazine
2-(1,3-benzodioxol-5-yl) analog () N/A 7-(4-methylpiperazin-1-yl) Benzodioxol substituent introduces π-π interactions; positional isomerism

Key Trends :

  • Alkyl Chain Branching : The 3-methylbutyl group in the target compound may enhance lipophilicity and membrane permeability compared to linear butyl or isobutyl analogs .

Thiazolidinone-Based Derivatives

Thiazolidinone-containing compounds are explored for diverse bioactivities. For example:

  • Antimicrobial Thiazolidinones (): Derivatives with azo linkages show activity against E. coli and S. aureus (MIC: 8–32 µg/mL). The target compound’s thioxo group and methylbutyl chain may similarly disrupt microbial membranes .
  • Thiazolo[4,5-d]pyrimidines (): Microwave-assisted synthesis yields fused thiazolo-pyrimidines with coumarin or chromenone substituents. These lack the pyrido[1,2-a]pyrimidinone core but share thioxo-thiazolidinone motifs, highlighting the role of sulfur in redox modulation .

Functional Implications of Structural Variations

Bioactivity Predictions

Using SVM-based models (), the target compound’s piperazinyl and thioxo groups may predict interactions with kinases or GPCRs. Comparatively, benzodioxol-substituted analogs () could target neurotransmitter receptors due to aromaticity .

Physicochemical Properties

  • LogP : The 3-methylbutyl chain increases logP (~3.5 estimated) compared to unsubstituted analogs (logP ~2.1), enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Hydrogen Bonding : The thioxo group and piperazine nitrogen provide H-bond acceptors, critical for target engagement .

Biological Activity

The compound 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyrido[1,2-a]pyrimidinone core, a thiazolidine moiety, and a piperazine substituent. This article explores its biological activities, particularly its antibacterial and antifungal properties, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H28N4O3S2C_{22}H_{28}N_4O_3S_2 with a molecular weight of approximately 460.6g/mol460.6\,g/mol. The unique structural features contribute to its biological activity.

PropertyValue
Molecular FormulaC22H28N4O3S2
Molecular Weight460.6 g/mol
IUPAC Name3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Antimicrobial Properties

Research indicates that compounds similar to 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antibacterial and antifungal properties. Studies have shown that derivatives containing thiazolidine rings demonstrate potent activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Activity: The compound has been reported to exceed the effectiveness of traditional antibiotics like ampicillin and streptomycin by 10–50 fold against certain strains. For instance, the most sensitive bacterium was Enterobacter cloacae, while Escherichia coli showed the highest resistance.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Enterobacter cloacae0.004–0.03 mg/mL
Staphylococcus aureus0.008–0.06 mg/mL
Escherichia coli0.30 mg/mL

Antifungal Activity

The compound also exhibits antifungal properties with MIC values ranging from 0.0040.004 to 0.06mg/mL0.06\,mg/mL. The most sensitive fungi included Trichoderma viride, while Aspergillus fumigatus was more resistant.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors within microbial cells. The unique structural attributes allow it to bind effectively to these targets, modulating their activity and leading to various biological effects.

Synthesis Methods

The synthesis of 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps:

  • Preparation of the Pyrido Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Thiazolidine Moiety: A condensation reaction with a suitable thioamide introduces this component.
  • Attachment of Piperazine Group: This is done via nucleophilic substitution reactions.

Case Studies

Several studies have evaluated the biological activity of derivatives related to this compound:

  • Study on Antimicrobial Activity: A comprehensive evaluation was conducted on seventeen new derivatives that exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.
  • Structure–Activity Relationship (SAR): Investigations into the SAR revealed that modifications in the substituents significantly influenced the biological activity, highlighting the importance of specific functional groups in enhancing efficacy.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing the compound with high yield and purity?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolidinone ring followed by coupling with the pyrido[1,2-a]pyrimidin-4-one moiety. Key considerations include:

  • Solvent selection: Dimethylformamide (DMF) or ethanol under reflux conditions are preferred for their ability to dissolve polar intermediates and stabilize reactive species .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can enhance reaction rates and regioselectivity during cyclization steps .
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization from acetonitrile is critical to isolate the final product with >95% purity .

Basic: Which spectroscopic and chromatographic methods are recommended for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the Z-configuration of the thiazolidinone-methylidene group and the substitution pattern of the piperazine ring .
  • Infrared (IR) Spectroscopy: Validates the presence of carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1200 cm⁻¹) groups .
  • HPLC: Ensures purity by quantifying residual solvents or unreacted intermediates; a C18 column with acetonitrile/water gradient is standard .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) across studies?

Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized assays: Use CLSI guidelines for antimicrobial testing (e.g., MIC determination) and NCI-60 cell lines for anticancer profiling to ensure reproducibility .
  • Target validation: Employ siRNA knockdown or CRISPR-Cas9 to confirm whether observed effects are target-specific .
  • Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables like solvent choice (DMSO vs. PBS) .

Advanced: What computational strategies are effective in modeling the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina): Predict binding modes to enzymes (e.g., kinases) or receptors using the compound’s 3D structure (optimized via DFT calculations) .
  • Molecular Dynamics (MD) simulations (GROMACS): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability and binding free energy (MM-PBSA) .
  • Pharmacophore mapping (MOE): Identify critical functional groups (e.g., thioxo-thiazolidinone) for activity to guide SAR studies .

Basic: What are the key considerations in designing in vitro assays to evaluate antimicrobial efficacy?

Answer:

  • Strain selection: Use reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates to assess broad-spectrum activity .
  • Controls: Include positive (e.g., ciprofloxacin) and vehicle (e.g., DMSO) controls to validate assay sensitivity .
  • Concentration range: Test 0.5–128 µg/mL in 2-fold dilutions to determine minimum inhibitory concentrations (MICs) .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize pharmacological properties?

Answer:

  • Scaffold diversification: Synthesize analogs with modified substituents (e.g., replacing 4-methylpiperazine with morpholine) to assess impact on potency .
  • In silico profiling: Calculate physicochemical properties (logP, PSA) to optimize bioavailability .
  • Biological testing: Compare IC₅₀ values across analogs in parallel assays (e.g., kinase inhibition, cytotoxicity) to identify critical moieties .

Advanced: What experimental approaches are critical for elucidating the Z-configuration of the thiazolidinone-methylidene moiety?

Answer:

  • X-ray crystallography (SHELX): Resolve single-crystal structures to unambiguously confirm stereochemistry .
  • NOESY NMR: Detect spatial proximity between the methylidene proton and thiazolidinone substituents .
  • Circular Dichroism (CD): Compare experimental spectra with DFT-simulated spectra for Z/E isomers .

Basic: What are common pitfalls in the purification of this compound, and how can they be mitigated?

Answer:

  • Challenge: Co-elution of byproducts during column chromatography.
    Solution: Use gradient elution (hexane → ethyl acetate) with silica gel columns or switch to reverse-phase HPLC .
  • Challenge: Solubility issues in polar solvents.
    Solution: Recrystallize from a mixed solvent system (e.g., DCM/methanol) .

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